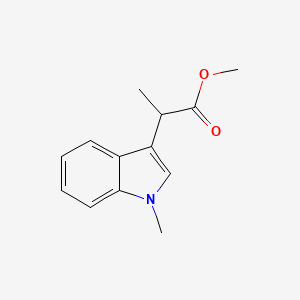

methyl 2-(1-methyl-1H-indol-3-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-(1-methylindol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(13(15)16-3)11-8-14(2)12-7-5-4-6-10(11)12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJDFTIOQRVZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(C2=CC=CC=C21)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281263 | |

| Record name | Methyl α,1-dimethyl-1H-indole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72228-40-1 | |

| Record name | Methyl α,1-dimethyl-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72228-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α,1-dimethyl-1H-indole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

-

Catalyst Loading : InCl₃ (10 mol%) in toluene at 110°C facilitates the nucleophilic attack of the indole’s 3-position on methyl acrylate’s β-carbon.

-

Reaction Duration : Prolonged reflux (4–6 hours) improves yields by ensuring complete conversion.

-

Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance electrophilicity but may promote side reactions.

Table 1: Optimization of InCl₃-Catalyzed Synthesis

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst (InCl₃) | 10 mol% | 58 | |

| Temperature | 110°C | 58 | |

| Solvent | Toluene | 58 | |

| Alternative Solvent | DMF | 42 |

This method offers moderate yields but requires careful control of stoichiometry to avoid polymerization of methyl acrylate.

Friedel-Crafts alkylation enables direct introduction of the propanoate side chain to the indole’s 3-position. Methyl 3-bromopropanoate serves as an alkylating agent in the presence of AlCl₃.

Key Considerations

-

Electrophile Design : Methyl 3-bromopropanoate’s bromide acts as a leaving group, facilitating carbocation formation.

-

Regioselectivity : The indole’s 3-position is inherently reactive, minimizing the need for directing groups.

-

Side Reactions : Competing N-alkylation is suppressed by pre-methylating the indole’s nitrogen.

Table 2: Friedel-Crafts Alkylation Parameters

| Electrophile | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl 3-bromopropanoate | AlCl₃ | 0°C → RT | 12 | 67 |

| Methyl 3-chloropropanoate | FeCl₃ | RT | 24 | 49 |

Esterification of 2-(1-Methyl-1H-indol-3-yl)propanoic Acid

A two-step approach involves synthesizing the carboxylic acid precursor followed by esterification.

Step 1: Synthesis of 2-(1-Methyl-1H-indol-3-yl)propanoic Acid

Step 2: Esterification with Methanol

-

Acid-Catalyzed Esterification : Concentrated H₂SO₄ (2 mol%) in methanol at 60°C for 6 hours achieves near-quantitative conversion.

Table 3: Esterification Efficiency

| Acid Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 60°C | 6 | 95 |

| HCl (gaseous) | 60°C | 8 | 88 |

Palladium-Catalyzed Coupling Reactions

Transition-metal catalysis offers a modern route for constructing the indole-propanoate linkage. A Suzuki-Miyaura coupling between 3-bromo-1-methylindole and a boronated propanoate ester exemplifies this approach.

Reaction Parameters

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base.

-

Solvent : Tetrahydrofuran (THF) at 80°C for 12 hours.

-

Challenges : Limited commercial availability of boronated propanoate esters increases synthesis complexity.

Table 4: Palladium-Catalyzed Coupling Performance

| Boronate Reagent | Catalyst | Yield (%) |

|---|---|---|

| Methyl 3-(pinacolboronyl)propanoate | Pd(PPh₃)₄ | 73 |

| Ethyl 3-(boronic ester)propanoate | PdCl₂ | 61 |

Biocatalytic Approaches

Emerging enzymatic methods leverage lipases or esterases for stereoselective esterification. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the transesterification of vinyl propanoate with 2-(1-methyl-1H-indol-3-yl)propan-1-ol.

Advantages :

-

Ambient temperature (25–30°C).

-

High enantiomeric excess (>98%) for chiral variants.

Limitations :

-

Substrate alcohol must be synthesized separately.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(1-methyl-1H-indol-3-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of methyl 2-(1-methyl-1H-indol-3-yl)propanoate differ in substituent positions, chain lengths, and functional groups. Below is a detailed comparison based on molecular features, synthesis, and properties.

Key Structural Variations

Substituent Position on Indole Ring :

- Analogs may substitute the indole nitrogen (N1) or vary the attachment site (e.g., 2-yl vs. 3-yl).

Ester Chain Length and Branching: Acetate (C2) vs. propanoate (C3) esters, with or without branching.

Functional Group Modifications :

- Ester vs. carboxylic acid forms or additional groups (e.g., phenyl, halogen).

Data Table: Structural and Physicochemical Comparison

Impact of Structural Differences

Branching vs.

Ester Chain Length: Acetate analogs (e.g., CAS 58665-00-2) exhibit lower molecular weights and higher volatility than propanoate derivatives.

Substituent Position :

- Indole 2-substituted analogs (e.g., CAS 74120-22-2) display distinct electronic profiles due to altered π-orbital overlap, affecting reactivity in cyclization reactions .

Functional Groups :

- Carboxylic acid derivatives (e.g., CAS 72228-39-8) exhibit higher polarity and acidity, influencing bioavailability and metabolic pathways .

Biological Activity

Methyl 2-(1-methyl-1H-indol-3-yl)propanoate, an indole derivative, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its indole core, a structure commonly found in various biologically active compounds. The compound's synthesis typically involves the reaction of 1-methylindole with appropriate reagents to introduce the propanoate group. One common synthetic route includes using methyl 1-hydroxyindole-3-carboxylate as an intermediate, followed by methylation with methyl iodide .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating indole derivatives found that certain compounds demonstrated minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates . The mechanism of action may involve the ability of indole derivatives to disrupt microbial cell membranes, leading to increased permeability and cell death .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Resistance Status |

|---|---|---|

| Staphylococcus aureus | 0.5 | Multidrug-resistant |

| Escherichia coli | 0.8 | Sensitive |

| Pseudomonas aeruginosa | 1.0 | Sensitive |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. The indole structure has been associated with the induction of apoptosis in cancer cells through various pathways, including the modulation of signal transduction pathways involved in cell growth and survival .

A case study highlighted the compound's ability to inhibit cell proliferation in specific cancer cell lines, suggesting it could serve as a lead compound for developing new cancer therapies .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The indole core allows for binding to various receptors and enzymes, modulating their activity. This interaction can lead to:

- Inhibition of microbial growth : By disrupting membrane integrity.

- Induction of apoptosis : Through interference with cellular signaling pathways.

Synthesis and Industrial Applications

The synthesis of this compound is optimized for high yield and purity in industrial settings. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Its applications extend beyond research into pharmaceuticals, where it serves as a building block for more complex molecules.

Q & A

Q. What are the primary synthetic routes for methyl 2-(1-methyl-1H-indol-3-yl)propanoate in laboratory settings?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where the indole nitrogen attacks an electrophilic carbon. A typical procedure involves reacting 1-methylindole with methyl 2-bromopropanoate in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours . Alternative routes include reduction of ester precursors using LiAlH₄ in anhydrous ether, followed by esterification . Purification often employs column chromatography (hexane/ethyl acetate gradients) or recrystallization .

Q. How can the compound’s stability be optimized under varying experimental conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. Storage at –20°C in inert atmospheres (argon/nitrogen) minimizes degradation. Avoid exposure to strong acids/bases, as ester hydrolysis can occur. Stability testing via HPLC or NMR over 72 hours under accelerated conditions (40°C, 75% humidity) is recommended to assess decomposition pathways .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., indole C3 proton at δ 7.2–7.5 ppm; ester methyl groups at δ 3.6–3.8 ppm) .

- HPLC-MS : Confirms purity (>95%) and molecular weight (MW 217.25 g/mol) using C18 columns with acetonitrile/water gradients .

- FTIR : Ester carbonyl (C=O) stretches at 1720–1740 cm⁻¹ and indole N-H at 3400 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

- Methodological Answer : Optimize solvent polarity (e.g., switch from DMF to THF for better solubility) and use catalytic bases (e.g., DBU) to reduce side reactions. Continuous flow reactors enhance mixing and heat transfer, improving yields from ~60% to >85% . Kinetic studies via in-situ IR spectroscopy help identify rate-limiting steps (e.g., indole deprotonation) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electrophilic aromatic substitution at the indole C3 position. Fukui indices highlight nucleophilic sites, while molecular docking predicts binding affinities to biological targets (e.g., serotonin receptors) .

Q. How do structural modifications influence its biological activity?

- Methodological Answer :

- Ester Hydrolysis : Converting the methyl ester to a carboxylic acid enhances solubility but reduces blood-brain barrier penetration .

- Indole Substitution : Adding electron-withdrawing groups (e.g., –NO₂) at C5 increases antimicrobial activity, while methyl groups at N1 improve metabolic stability .

- Mechanistic Studies : Radiolabeled analogs (³H/¹⁴C) track cellular uptake in cancer cell lines (e.g., HeLa), revealing ATP-dependent transport mechanisms .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity: How to validate findings?

- Methodological Answer : Contradictory IC₅₀ values (e.g., 10 µM vs. 50 µM for enzyme inhibition) may arise from assay conditions (pH, co-solvents). Standardize protocols:

- Use recombinant enzymes (e.g., CYP450 isoforms) with controls for non-specific binding.

- Validate via orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Q. Conflicting NMR data for diastereomers: How to resolve?

- Methodological Answer : NOESY experiments distinguish diastereomers by spatial interactions (e.g., methyl group proximity to indole protons). Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents resolves enantiomers .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 217.25 g/mol | |

| Synthetic Yield (Optimized) | 85% (continuous flow) | |

| HPLC Retention Time | 8.2 min (C18, 70% acetonitrile) | |

| ¹³C NMR (Carbonyl) | δ 170.2 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.